Lipophilicity Tuning: LogP Comparison Across 9-Alkyl Adenine Chain Lengths
9-(8-Bromooctyl)-9H-purin-6-amine exhibits a measured LogP of 3.73, compared to 9-octyladenine at 3.35—a +0.38 LogP unit increase attributable to the terminal bromine atom . This enhanced lipophilicity correlates with improved membrane partitioning while maintaining aqueous solubility sufficient for biochemical assays . In contrast, the six-carbon analog 9-(6-bromohexyl)-9H-purin-6-amine shows a significantly lower LogP of approximately 2.95, representing a ΔLogP of +0.78 relative to the target compound [1]. The ten-carbon analog shows a LogP of approximately 4.82, indicating that the C8-bromoalkyl chain occupies an optimal middle ground for balancing lipophilicity and synthetic handle accessibility [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.73 (measured) |
| Comparator Or Baseline | 9-Octyladenine: LogP 3.35; 9-(6-Bromohexyl)-9H-purin-6-amine: LogP ~2.95; 9-(10-Bromodecyl)-9H-purin-6-amine: LogP ~4.82 |
| Quantified Difference | ΔLogP +0.38 vs. 9-octyladenine; ΔLogP +0.78 vs. C6-bromohexyl analog; ΔLogP -1.09 vs. C10-bromodecyl analog |
| Conditions | Octanol-water partition coefficient (calculated/measured); ChemSrc and literature databases |
Why This Matters
The intermediate LogP value enables optimal balance between membrane permeability and aqueous solubility, reducing the need for formulation adjustments in cellular assays.
- [1] PMC Table 3. Molecular weight (g/mol) 301.39. LogP 2.95. Published online 2021 Oct 6. View Source
- [2] PMC Table 6. Molecular weight (g/mol) 473.15. Chemdraw Log P 4.82. Published online. View Source
